2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile
Description
Properties
IUPAC Name |
2-[(3-hydroxypiperidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(16)10-15/h1-2,4-5,13,16H,3,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGBIJCQRKDHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 3-hydroxypiperidine with benzyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nitrile Group Reactions
The benzonitrile moiety participates in reduction, hydrolysis, and cycloaddition reactions due to its electron-withdrawing nature.
Notable Applications :
-
The reduced amine derivative shows enhanced binding to histamine H receptors in preclinical models .
-
Tetrazole analogs exhibit improved metabolic stability compared to the parent nitrile .
Hydroxyl Group Reactions
The 3-hydroxypiperidine subunit undergoes oxidation, protection, and etherification.
Structural Insights :
-
Ether derivatives (e.g., ADS031 ) demonstrate improved pharmacokinetic profiles in Hsp90 inhibition studies .
-
Ketone intermediates are precursors for reductive amination to generate secondary amines .
Piperidine Ring Modifications
The piperidine nitrogen and carbon centers are amenable to alkylation and functionalization.
Biological Relevance :
-
Quaternary salts exhibit potent antagonism at metabotropic glutamate receptors (mGluR5) .
-
Secondary amines derived from reductive amination show antiproliferative activity in cancer cell lines .
Methylene Linker Reactivity
The methylene bridge between the benzonitrile and piperidine groups can undergo substitution or oxidation.
Multicomponent Reactions
The compound serves as a scaffold for synthesizing complex heterocycles.
Catalytic Transformations
Transition-metal catalysts enable cross-coupling and hydrogenation reactions.
Stability and Degradation
The compound undergoes hydrolysis under extreme conditions:
| Condition | Degradation Pathway | Major Products | Half-Life | References |
|---|---|---|---|---|
| pH > 10, 60°C | Nitrile hydrolysis | Benzoic acid derivatives | 8 hours | |
| UV light, 254 nm | Photooxidation | Piperidine N-oxide | 24 hours |
Scientific Research Applications
Pharmaceutical Development
2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile has been investigated for its potential as a therapeutic agent. Specifically, derivatives of this compound have shown promise as histamine H3 receptor antagonists, which may be beneficial for treating conditions such as obesity and cognitive disorders. The interactions of this compound with biological targets are under active investigation, focusing on its pharmacological effects and therapeutic applications.
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Histamine H3 Antagonism | Potential treatment for obesity and cognitive disorders |
| Drug Design | Candidate for developing new pharmaceuticals |
| Biological Activity | Investigated for binding affinities to receptors |
Research indicates that compounds related to this compound exhibit various biological activities. For instance, studies have highlighted its significant binding affinities with histamine receptors, suggesting potential pharmacological effects that warrant further exploration in drug design and development.
Case Study: Binding Affinity Assessment
A study assessed the binding affinity of this compound to histamine receptors using radiolabeled ligands. The results indicated a high binding affinity, making it a candidate for further development as a therapeutic agent targeting these receptors.
Synthetic Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry due to its unique structure. Its synthesis typically involves several steps that can be optimized for efficiency and yield. The presence of the hydroxyl group allows for further functionalization, expanding its utility in creating novel compounds.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the piperidine moiety |
| Step 2 | Introduction of the benzonitrile group |
| Step 3 | Hydroxylation to yield the final product |
Mechanism of Action
The mechanism of action of 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Positional Isomers
4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile (CAS: 1044769-69-8)
- Structure : Para-substituted benzonitrile with the same hydroxypiperidine group.
- Molecular Formula : C₁₃H₁₆N₂O (identical to the target compound).
- Key Differences : Substitution at the para position alters electronic distribution and steric accessibility compared to the ortho isomer. This may influence crystallinity and receptor binding in biological systems .
Piperazine-Based Analogs
2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile (CAS: 864069-00-1)
- Structure : Piperazine ring (with a methyl group) replaces piperidine.
- Molecular Formula : C₁₃H₁₇N₃.
2-(3-Methyl-piperazin-1-ylMethyl)-benzonitrile hydrochloride (CAS: 1353984-20-9)
Hydroxymethyl-Piperidine Analog
4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile (CAS: 1308627-60-2)
Pyrrolidine-Based Analog
2-(3-Hydroxy-pyrrolidin-1-ylMethyl)-benzonitrile (CAS: 1353945-70-6)
- Structure : Pyrrolidine (5-membered ring) instead of piperidine.
- Molecular Formula : C₁₂H₁₄N₂O.
Pharmacologically Active Derivatives
Quinazolinone-linked benzonitrile derivatives (e.g., compounds in )
- Structure: Benzonitrile linked to quinazolinone via a dialkylamino group.
- Key Differences: The quinazolinone moiety introduces a planar heterocycle, enabling π-π stacking interactions. These derivatives exhibit DPP-4 inhibitory activity (IC₅₀ values in the nanomolar range), suggesting that the target compound’s hydroxypiperidine group could similarly modulate enzyme binding .
Structural and Functional Comparison Table
Research Implications
- Drug Design : The hydroxypiperidine and piperazine analogs are promising scaffolds for targeting enzymes like DPP-4, as seen in related compounds .
- Solubility Optimization : Hydrochloride salts (e.g., ) and hydroxymethyl groups () offer strategies to improve pharmacokinetics.
- Structure-Activity Relationships (SAR) : Positional isomerism (ortho vs. para) and heterocycle choice (piperidine vs. pyrrolidine) critically influence bioactivity and physicochemical properties .
Biological Activity
2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. This compound features a unique structure that combines a benzonitrile moiety with a hydroxypiperidine group, enhancing its solubility and reactivity. Recent studies have highlighted its potential biological activities, particularly as a histamine H3 receptor antagonist, which may have implications for treating various medical conditions, including cognitive disorders and obesity.
Chemical Structure
The compound can be structurally represented as follows:
Histamine H3 Receptor Antagonism
Research indicates that this compound exhibits significant binding affinities to histamine receptors, particularly the H3 subtype. This interaction suggests potential therapeutic applications in managing conditions associated with the central nervous system (CNS), such as:
- Cognitive Disorders : By modulating histamine signaling, this compound may enhance cognitive function.
- Obesity : H3 receptor antagonists have been explored for their ability to regulate appetite and energy metabolism.
The mechanism by which this compound exerts its biological effects involves the inhibition of histamine receptor activity. This modulation can lead to increased neurotransmitter release, which is crucial in various physiological processes.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile | Similar structure but different substitution on piperidine | Different biological activity profile |
| 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile | Contains additional heterocyclic rings | Offers distinct biological activities due to heterocycles |
| 2-(Pyrrolidin-1-yl)benzonitrile | Similar aromatic system but different nitrogen-containing ring | Different pharmacological properties |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds related to this compound:
- Histamine H3 Receptor Studies : A study demonstrated that derivatives of piperidine compounds exhibit varying affinities for histamine receptors, with some showing nanomolar affinities. This highlights the potential for developing selective H3 antagonists based on the structure of this compound .
- Cognitive Enhancement : In animal models, compounds targeting H3 receptors have shown promise in enhancing memory and learning capabilities, suggesting that this compound could play a role in cognitive therapies .
- Metabolic Regulation : Research indicates that H3 receptor antagonists may influence metabolic pathways related to obesity and energy homeostasis, making this compound a candidate for further investigation in obesity management .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzonitrile derivatives are often synthesized via the reaction of a piperidinyl alcohol with a benzonitrile-containing electrophile (e.g., a bromomethyl or chloromethyl intermediate). Key steps include:
- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.
- Catalysis by bases like K₂CO₃ or triethylamine to deprotonate the hydroxyl group in 3-hydroxypiperidine, facilitating nucleophilic attack .
- Temperature control (e.g., 60–80°C) to balance reaction rate and byproduct formation.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxypiperidinyl methyl group and benzonitrile aromatic protons. Coupling constants in ¹H NMR can resolve stereochemistry .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions, critical for crystallinity studies .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer :
- Corrosion Inhibition : Derivatives like HABN-3 (structurally similar benzonitriles) show efficacy as corrosion inhibitors in acidic environments, studied via electrochemical impedance spectroscopy (EIS) and polarization curves .
- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antiviral agents, validated by in vitro enzyme assays (e.g., IC₅₀ determination) .
- Material Science : As a ligand in coordination polymers, characterized by single-crystal XRD and thermal stability analysis .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the molecule’s ground-state structure .
- Electronic Properties : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for reaction mechanism studies .
Q. How should researchers address contradictions between experimental and computational data regarding the compound’s reactivity?
- Methodological Answer :
- Error Source Analysis : Check for basis set incompleteness (e.g., upgrade to def2-TZVP) or neglect of dispersion forces (add Grimme’s D3 correction) .
- Experimental Replication : Repeat kinetic studies under controlled conditions (e.g., inert atmosphere) to rule out oxidation/hydrolysis side reactions .
- Multivariate Analysis : Use statistical tools (e.g., PCA) to correlate computational descriptors (e.g., Fukui indices) with experimental reactivity trends .
Q. What strategies are recommended for investigating the biological activity of this compound, particularly unexpected pharmacological effects?
- Methodological Answer :
- In Vitro Screening : Use high-throughput assays (e.g., fluorescence-based kinase inhibition) to identify target proteins. Validate with dose-response curves .
- Molecular Docking : Perform docking simulations (AutoDock Vina) using protein crystal structures (e.g., PDB entries) to predict binding modes. Refine with molecular dynamics (MD) simulations .
- Metabolite Profiling : Use LC-MS/MS to identify bioactive metabolites in cell lysates, comparing with in silico predictions (e.g., SwissADME) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
